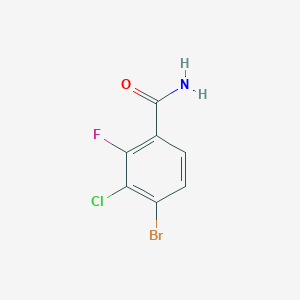

4-Bromo-3-chloro-2-fluorobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis

The benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, is a prevalent motif in a vast array of biologically active compounds and materials. nih.gov Benzamides are derived from benzoic acid, where a carboxylic acid group is replaced by an amine group. fiveable.me This structural framework is not only a key component in numerous pharmaceuticals, including analgesics, but also serves as a versatile precursor in organic synthesis. fiveable.mewikipedia.org The reactivity of the amide group allows for various chemical transformations, making benzamides crucial intermediates in the creation of more complex molecules, dyes, and agrochemicals. fiveable.meresearchgate.net

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in chemical synthesis. numberanalytics.comchemistrytalk.org This process can dramatically alter a compound's physical and chemical properties. numberanalytics.com Halogen atoms are highly electronegative, and their presence can increase the reactivity of organic compounds by creating electron-withdrawing effects. chemistrytalk.orgallen.in

The specific halogen used has a distinct impact:

Fluorine: Due to its high electronegativity, fluorine can significantly alter a molecule's polarity and increase its metabolic stability and lipophilicity, which can enhance bioavailability. numberanalytics.compressbooks.pub

Chlorine and Bromine: These halogens are also highly electronegative and are commonly used to modify electronic properties and provide sites for further chemical reactions. chemistrytalk.orgjk-sci.com

The strategic placement of halogens can influence a molecule's solubility, melting point, boiling point, and how it interacts with biological targets, making halogenation a vital tool in drug design. pressbooks.pub

Overview of Research Trends in Tri-Halogenated Aromatic Systems

There is a growing interest in multi-halogenated aromatic compounds, particularly those containing three different halogens. These complex structures serve as valuable intermediates in the synthesis of novel materials and pharmaceuticals. Research indicates that the transformation of aromatic halogenated compounds can be influenced by various conditions, such as pH and temperature. nih.gov The unique substitution patterns on tri-halogenated rings offer precise control over the molecule's three-dimensional shape and electronic distribution, which is crucial for designing compounds with high target specificity. Global research trends show a steady increase in the study of halogenated compounds, driven by their applications in diverse fields and concerns about their environmental impact. mdpi.com The synthesis of these molecules, such as the creation of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from a tri-halogenated aniline (B41778) precursor, highlights the advanced chemical methods being developed to construct these intricate systems. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJFJMNHYCFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Fluorobenzamide and Its Precursors

Retrosynthetic Strategies for Construction of the Substituted Benzamide (B126) Core

A logical retrosynthetic analysis of 4-bromo-3-chloro-2-fluorobenzamide suggests that the primary disconnection would be at the amide bond. This simplifies the target molecule into two key synthons: a corresponding 4-bromo-3-chloro-2-fluorobenzoyl derivative (such as a benzoic acid, acyl chloride, or ester) and an ammonia (B1221849) equivalent. Further disconnection of the halogenated benzoic acid derivative reveals a halogenated aniline (B41778) as a likely precursor, which can be accessed through various selective halogenation and functional group interconversion reactions. The order of introduction of the halogen substituents is critical to ensure the correct regiochemistry of the final product.

Synthesis of Halogenated Aniline Precursors

A key intermediate in the synthesis of this compound is 4-bromo-3-chloro-2-fluoroaniline (B37690). The synthesis of this precursor typically begins with a more readily available substituted aniline.

Selective Bromination of 3-Chloro-2-fluoroaniline (B1295074)

One common route to 4-bromo-3-chloro-2-fluoroaniline involves the selective bromination of 3-chloro-2-fluoroaniline. google.com The amino group of the aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. Given that the para position to the amino group in 3-chloro-2-fluoroaniline is unoccupied, this position is the most favorable for bromination.

N-Bromosuccinimide (NBS) Mediated Reactions: N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of activated aromatic rings like anilines. commonorganicchemistry.comrsc.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the solvent's polarity. thieme-connect.com For the synthesis of 4-bromo-3-chloro-2-fluoroaniline, 3-chloro-2-fluoroaniline is treated with NBS. google.com The reaction proceeds via an electrophilic aromatic substitution mechanism. rsc.orgrsc.org A patent describes a method where 3-chloro-2-fluoroaniline is dissolved in N,N-dimethylformamide (DMF) and then treated with NBS at a controlled temperature to yield 4-bromo-3-chloro-2-fluoroaniline. google.com

| Reactant | Reagent | Solvent | Product |

| 3-Chloro-2-fluoroaniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 4-Bromo-3-chloro-2-fluoroaniline |

Diazotization and Halogen Exchange Reactions

Diazotization reactions, followed by Sandmeyer or related reactions, provide a versatile method for introducing halogens onto an aromatic ring by replacing an amino group. libretexts.orglibretexts.org This strategy can be employed to synthesize halogenated anilines that may be difficult to obtain through direct halogenation.

The process begins with the diazotization of a primary arylamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). libretexts.org The resulting arenediazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group and can be substituted by various nucleophiles. libretexts.org

For the synthesis of specific halogenated anilines, the Sandmeyer reaction is particularly useful. libretexts.orgyoutube.com This reaction involves the treatment of the arenediazonium salt with a copper(I) halide (CuX, where X = Cl, Br). libretexts.org For example, an appropriately substituted aniline can be diazotized and then treated with copper(I) bromide to introduce a bromine atom. While not a direct route to 4-bromo-3-chloro-2-fluoroaniline from a simpler aniline in one step, this methodology is fundamental in building the required substitution pattern on the aromatic ring in a multi-step synthesis. For instance, a different isomer could be synthesized and then further modified.

Formation of the Benzamide Functional Group

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several methods, starting from the corresponding halogenated benzoic acid or its derivatives.

Amidation of Corresponding Halogenated Benzoic Acids

The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it However, various coupling reagents and catalysts have been developed to facilitate this transformation. acs.orgacs.orgasianpubs.org Boron-based reagents, for instance, have been shown to be effective catalysts for the direct amidation of carboxylic acids. asianpubs.org In the context of this compound synthesis, the corresponding 4-bromo-3-chloro-2-fluorobenzoic acid would be reacted with an ammonia source in the presence of a suitable coupling agent.

| Starting Material | Reagent | Product |

| 4-Bromo-3-chloro-2-fluorobenzoic acid | Ammonia source, Coupling agent | This compound |

Direct Amidation Methods

More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, ester, or anhydride, before reaction with an amine. fishersci.it

From Acyl Halides: The reaction of an acyl chloride with an amine is a rapid and often high-yielding method for amide synthesis, known as the Schotten-Baumann reaction. fishersci.itresearchgate.net In this approach, 4-bromo-3-chloro-2-fluorobenzoic acid would first be converted to 4-bromo-3-chloro-2-fluorobenzoyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is then reacted with ammonia to form the desired benzamide. This reaction is usually carried out in the presence of a base to neutralize the HCl byproduct. fishersci.ityoutube.com

From Esters: Amides can also be formed from the reaction of esters with amines, although this is generally a slower process than using acyl chlorides. The 4-bromo-3-chloro-2-fluorobenzoic acid could be esterified (e.g., to a methyl or ethyl ester), and then this ester would be treated with ammonia.

From Nitriles: While less direct, the hydrolysis of a nitrile can lead to a carboxylic acid, which can then be converted to the amide. Alternatively, in some cases, nitriles can be directly converted to amides. The synthesis of the required 4-bromo-3-chloro-2-fluorobenzonitrile (B1373786) could be achieved via a Sandmeyer reaction of 4-bromo-3-chloro-2-fluoroaniline with copper(I) cyanide. libretexts.org

Optimization of Reaction Conditions for Yield and Selectivity

Catalytic Systems in Halogenation and Amidation Reactions

Catalysts play a pivotal role in directing the outcomes of both halogenation and amidation reactions, influencing reaction rates, yields, and selectivity.

For halogenation , particularly the bromination of a precursor like 3-chloro-2-fluoroaniline, N-bromosuccinimide (NBS) is often used as the brominating agent. google.com In related electrophilic aromatic substitutions, iridium(III) catalysis has been shown to be effective for the ortho-iodination of benzamides. This process can be mediated by an acid additive, which is thought to facilitate the breaking of the amidate-iridium complex, a key step in the catalytic cycle. acs.org

For amidation , converting the precursor 4-bromo-3-chloro-2-fluorobenzoic acid to the target amide involves several catalytic strategies.

Copper-Catalyzed Reactions : Copper catalysts have been successfully employed in the amination of related bromobenzoic acids. nih.gov Studies show that combinations of Cu powder and copper(I) oxide can effectively catalyze the reaction between a 2-bromobenzoic acid and an amine, with the ortho-carboxylate group likely accelerating the exchange reaction. nih.gov This method demonstrates high regioselectivity, as only the bromide adjacent to the carboxylic acid is typically replaced. nih.gov

Lewis Acid Catalysis : Scandium(III) triflate (Sc(OTf)₃) has been identified as an efficient and recyclable Lewis acid catalyst for related syntheses. researchgate.net Optimization studies show that catalyst loading is critical; for instance, increasing Sc(OTf)₃ from 3 mol% to 5 mol% can dramatically increase product yield from 29% to 98% in certain multicomponent reactions. researchgate.net

Peptide Coupling Reagents : Standard peptide coupling agents are also used for the amidation of benzoic acids. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective in forming the amide bond under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758). chemicalbook.com

Halogen-Bonding-Mediated Systems : A novel approach involves using a coupling system of N-iodosuccinimide, 1,4-diazabicyclo[2.2.2]octane (DABCO), and an N-heterocyclic carbene precursor. rsc.org This method proceeds through a 2-iodobenzimidazolium intermediate, which activates the carboxyl group for attack by an amine, offering an alternative route for amide bond formation. rsc.org

The table below illustrates the effect of different catalytic systems on the yield of amidation reactions for related benzoic acid structures.

| Precursor Acid | Amine/Nitrogen Source | Catalytic System | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzoic Acid | Aniline | Cu/Cu₂O, K₂CO₃ | High (not specified) | nih.gov |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu/Cu₂O, K₂CO₃ | 94% | nih.gov |

| 4-Bromo-2-fluorobenzoic acid | Methylamine HCl | BOP, DIPEA | Quantitative | chemicalbook.com |

| Benzoyl Chloride | LiN(SiMe₃)₂ | None (Reagent-based) | 80% | nih.gov |

Solvent Effects and Temperature Control

Solvent choice and temperature are critical parameters that significantly influence reaction kinetics, selectivity, and yield.

Solvent Effects: The polarity of the solvent can dictate the reaction pathway. In a novel method for synthesizing primary amides from aroyl chlorides using lithium bis(trimethylsilyl)amide (LiHMDS), the solvent controls the outcome. nih.govrsc.org In the presence of a polar solvent like 1,2-dichloroethane (B1671644) (DCE), the reaction selectively produces the primary amide. rsc.org It is proposed that the chlorine atom in DCE coordinates with the silicon in a silyl (B83357) amide intermediate, facilitating the cleavage of both nitrogen-silicon bonds to yield the amide. rsc.org In contrast, non-polar solvents can lead to different products. For copper-catalyzed aminations, solvents such as 2-ethoxyethanol (B86334) are effective, while in other oxidative coupling reactions, acetonitrile (B52724) has been found to provide a better balance between starting material conversion and product selectivity compared to more traditional solvents like dichloromethane or benzene (B151609). nih.govscielo.br

Temperature Control: Temperature optimization is crucial for maximizing yield while minimizing the formation of byproducts.

For the synthesis of a precursor, 2-chloro-3-fluorobromobenzene, the diazotization deamination reduction reaction is performed at approximately 80°C under reflux conditions. google.com

In a Lewis acid-catalyzed three-component reaction, a study of temperatures ranging from 80°C to 120°C concluded that 100°C was the optimal temperature for the highest yield. researchgate.net

Conversely, many modern amidation methods are designed to run efficiently at room temperature (around 20-25°C), which simplifies the procedure and reduces energy consumption. chemicalbook.comnih.gov For instance, the selective amidation of aroyl chlorides using LiHMDS proceeds to completion in under five minutes at ambient temperature. nih.govresearchgate.netrsc.org

The following table summarizes the impact of solvent and temperature on reaction outcomes for key synthetic steps related to benzamide synthesis.

| Reaction Type | Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Amidation (Aroyl Chloride + LiHMDS) | DCE (polar) | Room Temp. | High yield of primary amide. | nih.govrsc.org |

| Cu-Catalyzed Amination | 2-Ethoxyethanol | 130 | Optimal for N-aryl anthranilic acid synthesis. | nih.gov |

| Oxidative Coupling | Acetonitrile | Not specified | Best balance of conversion and selectivity. | scielo.br |

| Diazotization Deamination | Isopropanol/H₂SO₄(aq) | ~80 | Effective for deamination to form aryl halide. | google.com |

| Lewis Acid Catalysis | Solvent-free | 100 | Optimized temperature for maximum yield. | researchgate.net |

Green Chemistry Principles in Synthetic Design

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. The synthesis of this compound and its intermediates is an area where such principles can be applied.

Safer Solvents and Reagents : A key focus is replacing hazardous solvents and reagents. Research has shown that acetonitrile can be a "greener" alternative to dichloromethane and benzene for certain oxidative coupling reactions. scielo.br In other cases, using copper cyanide (CuCN) is preferred over more toxic alkali metal cyanides like KCN or NaCN for cyanation reactions. nih.gov The development of syntheses in environmentally benign solvents like water or 2-MeTHF is a significant goal. researchgate.netmdpi.com

Catalyst Recyclability : The use of catalysts that can be recovered and reused is a cornerstone of green chemistry. Scandium(III) triflate, used in related syntheses, has been shown to be recoverable and reusable for several runs without a quantifiable loss of activity. researchgate.net

Atom Economy and Process Efficiency : Designing synthetic routes that are more efficient and generate less waste is crucial. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, improve efficiency and reduce the need for purification of intermediates. nih.govresearchgate.net The development of a solvent-controlled, one-pot amidation that proceeds rapidly at room temperature is a prime example of a more efficient and greener process. nih.govresearchgate.netrsc.org Furthermore, avoiding highly toxic chemicals like bromine gas by using alternative brominating agents or in-situ generation methods contributes to a safer and more environmentally friendly process. google.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. The move towards room-temperature amidation protocols is a clear step in this direction. rsc.orgnih.gov Solvent-free reactions, sometimes assisted by microwave irradiation or grinding, also represent a greener alternative by eliminating solvent waste and often reducing reaction times. researchgate.net

Table of Compounds

Structural Elucidation and Intermolecular Interactions in Solid State and Solution

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. Although a dedicated crystallographic study for 4-Bromo-3-chloro-2-fluorobenzamide is not available, we can infer its molecular geometry and crystal packing by examining data from analogous compounds.

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, which can be described by bond lengths, bond angles, and torsion angles. Based on studies of similar halogenated benzamides and benzonitriles, the benzene (B151609) ring is expected to be largely planar. However, the presence of bulky halogen substituents (bromine and chlorine) and the relatively electronegative fluorine atom can induce minor distortions in the ring and influence the orientation of the amide group.

Theoretical calculations and data from related structures, such as N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, suggest that the bond lengths and angles will be within expected ranges for such functional groups. researchgate.net For instance, the carbon-bromine bond length is anticipated to be around 1.90 Å, the carbon-chlorine bond around 1.74 Å, and the carbon-fluorine bond approximately 1.35 Å. The geometry of the amide group is also of significant interest, with the C-N bond length and the angles around the nitrogen and carbonyl carbon atoms dictating its conformation.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-Br | ~1.90 |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| C=O | ~1.23 |

| C-N | ~1.33 |

| C-C (ring) | ~1.39 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-Br | ~120 |

| C-C-Cl | ~120 |

| C-C-F | ~120 |

| O=C-N | ~122 |

| C-C-C (ring) | ~120 |

Table 3: Predicted Torsion Angles for this compound

| Torsion Angle (Atoms) | Predicted Angle (°) |

| O=C-C-C | ~0 or ~180 |

| C-C-N-H | Variable |

Note: The data in these tables are inferred from analogous compounds and theoretical predictions and should be considered as estimates in the absence of a direct crystal structure.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, the crystal packing is likely to be influenced by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions. The specific arrangement will determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. Without experimental data, it is challenging to predict the exact crystal system. However, studies on related benzamides often reveal monoclinic or triclinic crystal systems. researchgate.net For example, the crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide crystallizes in the triclinic space group P-1. researchgate.netresearchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

The study of supramolecular chemistry focuses on the non-covalent interactions that dictate the assembly of molecules into larger, ordered structures. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that N-H⋯O hydrogen bonds are a dominant feature in the crystal structure of this compound, leading to the formation of chains or dimeric motifs. nih.gov These interactions are fundamental in the self-assembly of many organic molecules.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine and chlorine atoms in this compound, with their electropositive σ-holes, are potential halogen bond donors. nih.govnih.gov They can interact with the electronegative oxygen atom of the amide group or even with the π-system of an adjacent aromatic ring. mdpi.com These interactions, such as Br⋯O and Cl⋯O, can be significant in directing the crystal packing. researchgate.net The interplay between hydrogen bonding and halogen bonding will be a key factor in the resulting supramolecular architecture.

The presence of the aromatic benzene ring allows for the possibility of π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent rings, can contribute to the stability of the crystal structure. The arrangement of the rings can be either face-to-face or offset. The substitution pattern on the aromatic ring, with its electron-withdrawing halogen atoms, will influence the nature and strength of these π-π interactions.

Understanding of Intermolecular Forces Driving Crystal Growth and Morphology

The precise crystal structure of this compound has not been experimentally determined and deposited in publicly accessible databases like the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, a comprehensive understanding of the intermolecular forces that are likely to govern its crystal growth and morphology can be extrapolated from studies of structurally analogous halogenated benzamides. The interplay of various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, is anticipated to be the primary determinant of the supramolecular assembly and the resulting crystal packing of this compound.

The molecular structure of this compound, featuring a benzamide (B126) backbone with multiple halogen substituents, provides a rich landscape for a variety of intermolecular interactions. The amide group itself is a potent source of strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This typically leads to the formation of robust synthons, such as the R2 2(8) dimer, which are common in the crystal structures of primary amides.

Beyond the primary amide hydrogen bonding, the presence and specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring introduce the possibility of a complex network of weaker interactions. These include:

Halogen Bonding: The electrophilic regions on the halogen atoms (σ-holes) can interact with nucleophilic sites, such as the carbonyl oxygen or even other halogen atoms. The relative strengths of these interactions would depend on the polarizability of the halogen (Br > Cl > F) and the electrostatic potential of the interacting sites. Potential halogen bonds could include Br···O, Cl···O, and even weaker F···O interactions. Interhalogen interactions such as Br···Cl, Br···F, and Cl···F may also play a role in the crystal packing.

C-H···O and C-H···F Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or the fluorine atom. ias.ac.in

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are influenced by the electron distribution within the ring, which is in turn affected by the electron-withdrawing nature of the halogen and amide substituents.

A theoretical approach, such as Density Functional Theory (DFT), could provide valuable insights into the preferred molecular conformation and the relative energies of different intermolecular interaction motifs. researchgate.net While direct experimental data is pending, the following table provides theoretically inferred geometric parameters for the key functional groups in this compound, based on data from analogous structures.

Interactive Data Table: Predicted Molecular Geometry of this compound

| Bond Type | Predicted Length (Å) | Angle Type | Predicted Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-Cl | 1.73 | C-C-Cl | 120.0 |

| C-F | 1.36 | C-C-F | 118.5 |

| C=O | 1.24 | O=C-N | 122.0 |

| C-N | 1.34 | C-N-H | 120.0 |

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By modeling the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties. Studies on similar halogenated benzene (B151609) derivatives frequently employ hybrid functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netchemrxiv.org

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-bromo-3-chloro-2-fluorobenzamide, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

The primary conformational flexibility in this molecule arises from the rotation of the amide group (-CONH₂) relative to the benzene ring. Due to steric hindrance from the ortho-fluorine atom and potential intramolecular hydrogen bonding between the amide proton and the fluorine, the amide group is likely twisted out of the plane of the benzene ring. In a related compound, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the dihedral angle between the aromatic rings is 31.99°. researchgate.netnih.gov For 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl plane by 28.87°. researchgate.net A similar non-planar arrangement would be expected for this compound.

A theoretical geometry optimization would yield precise values for key structural parameters. Based on data for analogous compounds, the following predictions can be made:

Table 1: Predicted Geometrical Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.36 Å |

| C-C-C (ring) Angle | ~118-121° |

Electronic Structure and Orbital Analysis (HOMO-LUMO Energy Gap, Molecular Orbital Composition)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. biosynth.com

For halogenated aromatics, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-antibonding orbital. The electron-withdrawing nature of the halogen and amide substituents is expected to lower the energies of both orbitals. In a study on 1-bromo-4-chlorobenzene, DFT calculations were used to determine these orbital energies. researchgate.net For the related compound (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. researchgate.net A similar charge transfer characteristic would be anticipated for this compound.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide researchgate.net | -5.98 | -1.79 | 4.19 |

A smaller HOMO-LUMO gap indicates that a molecule can be more easily excited and is generally more reactive.

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the reactive nature of a molecule. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Calculations on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that these descriptors can effectively predict reactivity. chemrxiv.org Halogen substitution is known to influence these parameters; for instance, in certain pyrazine (B50134) carboxamides, halogen substitution leads to a decrease in the electrophilicity index. researchgate.net

Table 3: Representative Reactivity Descriptors (Illustrative Values)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. researchgate.netbldpharm.comuni.lu This method is particularly useful for studying charge delocalization and donor-acceptor (hyperconjugative) interactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. chiralen.com It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govchemicalbook.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and to a lesser extent, the halogen atoms. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Concentrated around the amide protons (N-H), making them susceptible to nucleophilic attack. The hydrogen atoms on the aromatic ring will also exhibit positive potential.

MEP analysis of related molecules has confirmed that the negative regions are primary sites for interactions with electrophiles or hydrogen-bond donors. chemrxiv.orgnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Intermolecular Contact Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The surface is defined by partitioning the crystal's electron density into molecular regions. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified as red spots, indicating interactions shorter than the van der Waals radii.

While no crystal structure exists for this compound, analysis of similar structures provides insight. For example, in N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the dominant interactions are H···H (19.7%), C···H/H···C (14.8%), and Br···H/H···Br (12.4%). researchgate.netnih.gov In another bromo-substituted compound, H···H contacts accounted for 58.2% of interactions. mdpi.com These findings suggest that van der Waals forces and hydrogen bonding (N-H···O) would be the primary forces governing the crystal packing of the title compound.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | Contribution in C14H10BrFN2OS (%) researchgate.netnih.gov | Contribution in C20H24BrNO2 (%) mdpi.com |

|---|---|---|

| H···H | 19.7 | 58.2 |

| C···H/H···C | 14.8 | 18.9 |

| Br···H/H···Br | 12.4 | 11.5 |

Simulation of Spectroscopic Parameters (e.g., Predicted NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry enables the a priori prediction of spectroscopic data, which can be invaluable for structural confirmation and for interpreting experimental spectra. Methods like Density Functional Theory (DFT) are commonly used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netbohrium.com These calculations are based on the optimized electronic structure of the molecule, providing insights into how the arrangement of atoms and electrons influences the spectroscopic output.

For halogenated benzamides, the specific pattern of substitution on the aromatic ring by bromine, chlorine, and fluorine atoms, each with distinct electronic and steric properties, creates a unique spectroscopic fingerprint. researchgate.net Computational models can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus. ucl.ac.ukrsc.org For instance, the strong electronegativity of the fluorine atom and the anisotropic effects of the benzene ring are expected to significantly influence the chemical shifts of nearby nuclei.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These predicted frequencies help in the assignment of bands observed in experimental IR and Raman spectra. Key vibrational modes for this compound would include the C=O stretch of the amide group, N-H stretching and bending, and various vibrations of the substituted benzene ring, such as C-H, C-F, C-Cl, and C-Br stretching. researchgate.net

Below are tables of predicted spectroscopic data for related structures, illustrating the type of information generated from computational studies.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Halogenated Benzene Derivative

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 165.4 |

| C2 (C-F) | 158.2 (d, J = 250 Hz) |

| C3 (C-Cl) | 125.8 |

| C4 (C-Br) | 119.5 |

| C5 | 133.1 |

| C6 | 129.7 |

Note: Data is illustrative and based on computational predictions for structurally similar compounds. Actual values for this compound would require specific calculations. The 'd' denotes a doublet, with 'J' being the coupling constant.

Table 2: Predicted Vibrational Frequencies for a Halogenated Benzamide (B126) Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C=O Stretch | 1685 |

| Aromatic C-H Stretch | 3100-3000 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 640 |

Note: These are typical frequency ranges from computational studies on related molecules and serve as an example.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscape

While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.goveurekaselect.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. This methodology allows for the exploration of the conformational landscape, which is the collection of all possible three-dimensional shapes a molecule can adopt through the rotation of its single bonds.

For this compound, a key area of conformational flexibility is the rotation around the C-C bond connecting the benzene ring to the amide group and the C-N bond of the amide itself. The orientation of the amide group relative to the substituted ring is influenced by steric hindrance from the ortho-fluorine atom and by potential intramolecular hydrogen bonding between the amide proton and the fluorine or chlorine atoms.

MD simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions like temperature and solvent environment. eurekaselect.com This provides critical information on the molecule's flexibility and the predominant shapes it assumes in a given state.

Although specific molecular dynamics simulation studies for this compound are not widely available in published literature, the methodology is well-established for studying similar substituted aromatic compounds. nih.gov Such studies would typically analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time.

Reactivity and Reaction Mechanism Studies

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the 4-Bromo-3-chloro-2-fluorobenzamide ring is a complex process due to the presence of three different halogen atoms. The feasibility and regioselectivity of such reactions are governed by the relative ability of the halogens to act as leaving groups and the activation provided by the electron-withdrawing amide and other halogen substituents. Generally, the rate of SNAr reactions on aryl halides is influenced by the electron-withdrawing character of the substituents in the ortho and para positions to the leaving group. masterorganicchemistry.comkhanacademy.org

In this compound, the fluorine atom at the C2 position is the most likely site for nucleophilic attack. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic. Furthermore, the fluorine atom is ortho to the electron-withdrawing amide group, which can stabilize the intermediate Meisenheimer complex formed during the reaction. masterorganicchemistry.comyoutube.com The relative lability of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by a more electronegative substituent.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Leaving Group | Activating Groups | Predicted Feasibility |

| C2 | Fluoro | Amide (ortho), Chloro (meta), Bromo (para) | Most Favorable |

| C3 | Chloro | Amide (meta), Fluoro (ortho), Bromo (meta) | Less Favorable |

| C4 | Bromo | Amide (para), Chloro (ortho) | Least Favorable |

This table is based on established principles of nucleophilic aromatic substitution and reactivity trends of related compounds.

Investigation of Electrophilic Aromatic Substitution Selectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the presence of multiple deactivating groups (the amide and halogen atoms). khanacademy.org These groups withdraw electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com

However, if an EAS reaction were to occur under forcing conditions, the regioselectivity would be directed by the interplay of the directing effects of the substituents. The amide group is an ortho, para-director, while the halogens are also ortho, para-directors, albeit deactivating. nih.gov The available positions for substitution are C5 and C6. The C5 position is ortho to the bromine atom and para to the fluorine atom. The C6 position is ortho to the fluorine atom and meta to both the chlorine and bromine atoms.

Cross-Coupling Reactions Utilizing Aryl Halide Moieties (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of bromo and chloro substituents on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netmdpi.com Given the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0), the Suzuki-Miyaura reaction would be expected to occur selectively at the C4 position (bromo-substituted).

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, also catalyzed by palladium and typically a copper co-catalyst. uwindsor.ca Similar to the Suzuki coupling, the reaction would be anticipated to proceed at the more reactive C-Br bond.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. Again, the C-Br bond is the more likely site of reaction.

While specific examples of these cross-coupling reactions on this compound are not detailed in the available literature, extensive research on related aryl halides provides a strong basis for predicting their feasibility and selectivity. researchgate.netmdpi.comuwindsor.ca

Table 2: Predicted Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Expected Site of Reaction | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | C4 (C-Br) | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal alkyne | C4 (C-Br) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | C4 (C-Br) | Pd₂(dba)₃, BINAP, NaOtBu |

This table presents predicted reaction parameters based on established methodologies for similar substrates.

Role of the Amide Group in Directed Reactivity

The amide group in this compound can play a crucial role in directing reactions through a process known as directed ortho-metalation (DoM). acs.orgacs.org In this reaction, the amide group chelates to a strong base, such as an organolithium reagent, directing the deprotonation of the ortho position.

In the case of this compound, the two ortho positions to the amide group are C2 (substituted with fluorine) and C6 (unsubstituted). Deprotonation would be expected to occur at the C6 position, as the C-H bond is more acidic than the C-F bond. The resulting lithiated species can then be quenched with various electrophiles to introduce a new substituent at the C6 position. This provides a powerful method for regioselective functionalization of the aromatic ring that is complementary to electrophilic aromatic substitution. nih.govresearchgate.net

Mechanistic Insights into Derivatization Reactions

The derivatization of this compound can proceed through various mechanistic pathways depending on the reagents and conditions employed.

Nucleophilic Acyl Substitution: The amide group itself can undergo nucleophilic acyl substitution, for instance, hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The mechanism would involve the typical tetrahedral intermediate.

Reduction of the Amide: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.

Reactions of Cross-Coupling Products: The products obtained from Suzuki, Sonogashira, or Buchwald-Hartwig reactions can undergo further transformations. For example, an introduced alkyne from a Sonogashira reaction could participate in cycloaddition reactions.

Understanding these fundamental mechanistic pathways is crucial for the rational design of synthetic routes to novel derivatives of this compound for various applications.

Synthetic Utility As a Versatile Chemical Building Block

Precursor for Advanced Organic Synthesis

4-Bromo-3-chloro-2-fluorobenzamide is a key starting material for a variety of more complex molecules. Its synthesis typically originates from the corresponding aniline (B41778) or benzoic acid. For instance, 4-bromo-3-chloro-2-fluoroaniline (B37690) can be a precursor, which itself is a known chemical entity. bldpharm.com The conversion of the aniline to the benzamide (B126) would follow standard synthetic procedures.

Alternatively, the synthesis can be envisioned from a substituted benzoic acid. The general approach for creating benzamides involves the activation of a benzoic acid followed by reaction with an amine source. In the case of this compound, this would involve the amidation of 4-bromo-3-chloro-2-fluorobenzoic acid. While direct synthesis protocols for this specific benzamide are not widely published, analogous preparations from similar fluorinated benzoic acids are well-documented. For example, the synthesis of 3-bromo-4-fluorobenzamide (B1271551) is achieved by reacting 3-bromo-4-fluorobenzoyl fluoride (B91410) with aqueous ammonia (B1221849). google.com

A plausible synthetic route to this compound would start from 4-bromo-3-chloro-2-fluorotoluene, which can be oxidized to the corresponding benzoic acid. This acid can then be converted to an acyl chloride and subsequently reacted with ammonia to yield the final benzamide. This multi-step synthesis highlights the role of the title compound as a product of a synthetic sequence, ready for further transformations.

Scaffold for the Construction of Complex Heterocyclic Systems

The substituted benzamide structure is a common feature in many heterocyclic compounds. This compound can serve as a scaffold for building such systems. The amide functionality can be a reactive handle for cyclization reactions. For instance, the amide nitrogen can act as a nucleophile to form a new ring.

While direct examples using this compound are scarce in the literature, analogous compounds demonstrate this utility. For example, 4-bromo-2-fluorobenzimidamide, derived from the corresponding benzonitrile, is used to construct imidazole (B134444) rings. googleapis.com In a similar vein, the amide group of this compound could be transformed into other functional groups, such as a thioamide or an imidoyl chloride, which are common precursors for heterocycles like thiazoles or triazoles. The presence of the ortho-fluorine atom can also influence the regioselectivity of cyclization reactions, providing a tool for controlling the final structure of the heterocyclic product.

Synthesis of Functionalized Benzamide Derivatives

The structure of this compound allows for derivatization at two main sites: the amide nitrogen and the aromatic ring.

The primary amide group of this compound can be readily alkylated or arylated to produce a variety of N-substituted benzamides. These reactions typically involve deprotonation of the amide with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). This allows for the introduction of a wide range of functional groups at the nitrogen atom, which can be used to modulate the properties of the molecule.

The bromine atom at the 4-position of the benzene (B151609) ring is the most versatile handle for introducing new substituents onto the aromatic core. This is typically achieved through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromine atom in this compound the primary site for substitution.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. organic-chemistry.orglibretexts.orgwikipedia.org This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. A wide variety of boronic acids are commercially available, allowing for the introduction of diverse aryl and heteroaryl groups at the 4-position.

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. fishersci.co.uk |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates the reaction. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. |

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This method is widely used for the synthesis of arylamines, which are important intermediates in many areas of chemistry. Both primary and secondary amines can be used as coupling partners, allowing for the synthesis of a wide range of N-aryl compounds.

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, RuPhos | Essential for the catalytic cycle, influences reaction scope and efficiency. nih.gov |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine and facilitates the reductive elimination step. libretexts.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

Role in Developing New Synthetic Pathways for Specialty Chemicals

The unique combination of functional groups on this compound makes it a valuable starting material for the synthesis of specialty chemicals, including agrochemicals and pharmaceutical intermediates. For example, related 3-bromo-4-fluorobenzaldehyde (B1265969) is a key intermediate for the synthesis of pesticides. google.com The ability to selectively functionalize the bromine position while retaining the other halogens and the amide group allows for the development of novel synthetic routes to complex target molecules. The fluorine and chlorine atoms can also be targeted for substitution under specific conditions, further increasing the synthetic possibilities.

Application in Fragment-Based Drug Discovery (without clinical or efficacy claims)

Fragment-based drug discovery (FBDD) is a modern approach to finding lead compounds for drug development. wikipedia.org It involves screening libraries of small molecules, or "fragments," for weak binding to a biological target. nih.gov These fragments typically have a low molecular weight (under 300 Da) and are less complex than traditional drug candidates. nih.gov Once a fragment with promising binding is identified, it is optimized and grown into a more potent lead compound.

This compound possesses several characteristics that make it a suitable candidate for inclusion in a fragment library:

Appropriate Molecular Weight: With a molecular weight of 252.45 g/mol , it falls well within the typical range for fragments.

Multiple Vectors for Growth: The molecule has several points for chemical modification. The bromine atom can be used for Suzuki or Buchwald-Hartwig coupling to add new chemical groups, while the amide can be functionalized. This allows for the systematic exploration of the chemical space around the fragment to improve binding affinity.

3D Shape and Functionality: The presence of the ortho-fluorine atom influences the conformation of the amide group, providing a defined three-dimensional shape that can interact with a target protein. The amide group itself can act as both a hydrogen bond donor and acceptor.

In an FBDD campaign, a fragment like this compound would be screened for binding to a target protein. If it shows even weak affinity, its binding mode can be determined, often using techniques like X-ray crystallography. wikipedia.org This structural information can then guide the synthesis of new derivatives where additional chemical moieties are added to interact with other parts of the target's binding site, thereby increasing the potency of the compound. The fluorine atom can also be a useful probe in NMR-based screening methods. nih.gov

Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 4-Bromo-3-chloro-2-fluorobenzamide from its starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can effectively separate the target compound from its structural isomers and related impurities that may arise during synthesis.

Method Development Considerations:

Stationary Phase: A reversed-phase C18 column is a common starting point for the separation of halogenated aromatic compounds. For potentially challenging separations involving isomers, other stationary phases such as phenyl-hexyl or pentafluorophenyl (PFP) columns could offer alternative selectivity due to different pi-pi interactions with the aromatic ring.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a buffer like phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient can be optimized to achieve adequate resolution of all components in a reasonable analysis time. The use of additives like trifluoroacetic acid (TFA) can improve peak shape for amide compounds. nih.gov

Detection: A UV detector is commonly used for the detection of benzamide (B126) derivatives, as the benzene (B151609) ring provides strong chromophores. The detection wavelength can be set at the absorption maximum of this compound to ensure high sensitivity. Diode array detection (DAD) or photodiode array (PDA) detection can be beneficial for method development, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peaks.

Reaction Monitoring: HPLC is an effective tool for monitoring the progress of the amidation reaction that forms this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of starting materials and the formation of the product and any by-products can be tracked. biosynth.comnih.gov This information is vital for optimizing reaction conditions such as temperature, time, and catalyst loading.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While benzamides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, a properly optimized method can be effective, particularly when coupled with a mass spectrometer (MS).

Method Development Considerations:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally a good choice for the separation of halogenated aromatic compounds. nih.gov

Injection: A split/splitless injector is typically used. For trace analysis, splitless injection would be preferred to maximize the amount of analyte reaching the column. The injector temperature should be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

Temperature Program: A temperature program starting at a lower temperature and ramping up to a higher temperature is used to separate compounds with different boiling points. The initial temperature, ramp rate, and final temperature need to be optimized for the specific separation.

Detector: A Flame Ionization Detector (FID) can be used for general-purpose analysis, but for higher selectivity and sensitivity, an Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds. acs.org However, the most powerful detector for GC is a Mass Spectrometer (MS), which not only quantifies the compound but also provides structural information for definitive identification. chiralen.com The presence of bromine and chlorine atoms in this compound will produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. nih.gov

Hypothetical GC-MS Method Parameters:

| Parameter | Suggested Conditions |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 50-400 |

Spectroscopic Analytical Methods for Concentration Determination in Research Contexts

Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of this compound in research and development settings.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity and concentration of organic molecules without the need for an identical reference standard of the analyte.

Methodology for this compound:

¹H qNMR: The concentration of this compound can be determined by ¹H qNMR by integrating the signals of its aromatic protons and comparing them to the integral of a known amount of a certified internal standard. The internal standard must have a signal that does not overlap with any of the analyte's signals. chemrxiv.org

¹⁹F qNMR: Given the presence of a fluorine atom, ¹⁹F qNMR is a particularly attractive technique. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, which often results in simpler spectra with less signal overlap compared to ¹H NMR. anr.fr This can be especially advantageous for complex reaction mixtures. The quantification is performed by comparing the integral of the fluorine signal of the analyte to that of a fluorinated internal standard of known purity and concentration. sigmaaldrich.com

Internal Standards: The choice of internal standard is critical for accurate qNMR. For ¹H qNMR, compounds like maleic acid or 1,4-dinitrobenzene (B86053) are common choices. chemrxiv.org For ¹⁹F qNMR, a suitable standard would be a stable, non-reactive fluorinated compound with a simple spectrum, such as 3,5-bis(trifluoromethyl)benzoic acid. sigmaaldrich.com

Experimental Parameters: To ensure accurate quantification, critical experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both the analyte and the standard) to allow for complete relaxation of the nuclei between pulses.

Example of qNMR Data Presentation:

| Parameter | ¹H qNMR | ¹⁹F qNMR |

| Analyte Signal | Aromatic protons (e.g., δ 7.0-8.0 ppm) | Single fluorine resonance |

| Internal Standard | Maleic acid (δ ~6.3 ppm) | 3,5-Bis(trifluoromethyl)benzoic acid (δ ~ -63 ppm) |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Relaxation Delay (D1) | ≥ 30 s | ≥ 30 s |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of a compound in solution, provided it has a suitable chromophore.

Application to this compound:

The benzamide moiety in this compound contains a benzene ring, which is a strong chromophore, making the compound suitable for UV-Vis analysis. The concentration can be determined by measuring the absorbance of a solution at a specific wavelength (λmax) and using a calibration curve prepared from standards of known concentrations.

Determining λmax: The wavelength of maximum absorbance (λmax) for this compound would first need to be determined by scanning a dilute solution of the pure compound across the UV-Vis range (typically 200-400 nm). The presence of the halogen substituents on the benzene ring will influence the exact position of the λmax compared to unsubstituted benzamide.

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Solvent Choice: The choice of solvent is important as it can affect the UV spectrum. A solvent that is transparent in the region of interest, such as methanol, ethanol, or acetonitrile, should be used.

Illustrative UV-Vis Data:

| Parameter | Value |

| Solvent | Methanol |

| λmax (Hypothetical) | ~250-270 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Concentration Range | Dependent on ε, typically in the µg/mL range |

Development of Trace Analysis Methods for Environmental or Industrial Monitoring (non-biological)

The potential for release of this compound into the environment during its manufacture or use necessitates the development of sensitive methods for its trace analysis in environmental matrices such as water and soil.

Strategies for Trace Analysis:

Sample Preparation: For trace analysis, a pre-concentration step is usually required to increase the analyte concentration to a level detectable by the analytical instrument. Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating halogenated organic compounds from water samples. acs.org The choice of the SPE sorbent (e.g., C18, polymeric) and the elution solvent needs to be optimized for this compound.

Analytical Technique:

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of a wide range of organic pollutants in environmental samples. acs.org By using multiple reaction monitoring (MRM), this method can provide very low detection limits, often in the ng/L (ppt) range.

GC-MS/MS: For compounds that are amenable to GC, gas chromatography with tandem mass spectrometry (GC-MS/MS) also offers excellent sensitivity and selectivity for trace-level quantification.

Method Validation: Any developed trace analysis method must be rigorously validated to ensure its accuracy, precision, and reliability. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and matrix effects.

Potential Trace Analysis Method:

| Parameter | Suggested Approach |

| Matrix | Water |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges |

| Analytical Method | LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Target LOD/LOQ | < 10 ng/L / < 50 ng/L |

Conclusion and Future Research Directions

Summary of Key Research Findings and Gaps

Research on 4-Bromo-3-chloro-2-fluorobenzamide has primarily positioned it as a valuable intermediate in the synthesis of more complex molecules. Its presence is noted in patents related to the development of novel compounds for cancer treatment, highlighting its utility in medicinal chemistry. chiralen.com The compound itself is a derivative of a tri-substituted benzene (B151609) ring, a structural motif of interest in drug discovery and materials science.

The key research findings are largely centered on its synthesis and its role as a precursor. For instance, related structures like 4-bromo-3-chloro-2-fluorobenzonitrile (B1373786) serve as building blocks for bioactive compounds and pharmaceuticals. The synthesis often starts from corresponding anilines or benzoic acids, such as 4-Bromo-3-chloro-2-fluorobenzoic acid. nih.govgoogle.com

However, a significant gap exists in the literature regarding the comprehensive characterization and application of this compound itself. There is a notable lack of published data on its specific biological activities, detailed physicochemical properties, and potential applications beyond its role as a synthetic intermediate. Its unique halogenation pattern suggests a rich chemistry that remains largely unexplored.

Unexplored Synthetic Transformations and Derivatizations

The molecular architecture of this compound offers multiple avenues for synthetic transformations, many of which remain unexplored. The presence of three different halogen atoms (Bromine, Chlorine, Fluorine) on the benzene ring allows for potential regioselective reactions.

Potential Synthetic Transformations:

Cross-Coupling Reactions: The bromo-substituent at the 4-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide array of aryl, alkyl, or amino groups, generating a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position, activated by the adjacent electron-withdrawing amide group, could be susceptible to nucleophilic aromatic substitution under specific conditions. This would enable the introduction of various nucleophiles, including alkoxides, thiolates, and amines.

Modification of the Amide Group: The primary amide functional group can be readily converted into other functionalities. For example, dehydration would yield the corresponding nitrile (4-bromo-3-chloro-2-fluorobenzonitrile), while hydrolysis would lead to the carboxylic acid (4-bromo-3-chloro-2-fluorobenzoic acid). nih.gov It can also be N-alkylated or N-arylated to produce secondary or tertiary amides.

These potential derivatizations could lead to new compounds with tailored electronic and steric properties for various applications.

Advanced Applications in Materials Science (e.g., Liquid Crystals, Polymer Chemistry)

Halogenated organic compounds are of significant interest in materials science due to their unique properties, including flame retardancy, thermal stability, and specific intermolecular interactions like halogen bonding. google.com

Liquid Crystals: The incorporation of halogen atoms can influence the mesomorphic properties of molecules. researchgate.netwhiterose.ac.uk Halogen bonding, a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base, is a powerful tool for designing supramolecular liquid crystals. whiterose.ac.ukuniupo.itresearchgate.net The distinct electronic environment of the bromine, chlorine, and fluorine atoms in this compound could be exploited to direct the self-assembly of molecules into desired liquid crystalline phases. Further derivatization to create more anisotropic (rod-like or disc-like) molecules based on this core could lead to novel liquid crystalline materials.

Polymer Chemistry: Halogenated monomers are often incorporated into polymers to enhance their properties. google.com

Flame Retardants: Brominated and chlorinated compounds are well-known for their flame-retardant properties. google.com this compound could be explored as a reactive flame retardant, where it is chemically incorporated into a polymer backbone.

High-Performance Polymers: The introduction of fluorine can enhance thermal stability and chemical resistance. Polymers derived from or containing the this compound moiety could exhibit a desirable combination of these properties. It could be converted into a polymerizable monomer and then copolymerized to create specialty plastics with tailored characteristics. google.com

Integration with Machine Learning for Property Prediction and Reaction Design

The complexity of polysubstituted aromatic compounds makes them ideal candidates for study using computational and machine learning (ML) approaches.

Property Prediction: Machine learning models, particularly graph neural networks (GNNs) and other quantitative structure-property relationship (QSPR) models, can be trained on existing chemical databases to predict the properties of new molecules. researchgate.netmdpi.com For this compound and its potential derivatives, ML could:

Predict key physicochemical properties (e.g., solubility, melting point, logP).

Estimate biological activity or toxicity (ADMET properties). nih.gov

Screen virtual libraries of derivatives for desired characteristics before undertaking costly and time-consuming synthesis. youtube.com

Interactive Table: Predicted Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| 4-Bromo-3-chloro-2-fluorobenzoic acid | C₇H₃BrClFO₂ | 253.45 | 2.9 |

| 4-bromo-3-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | 237.45 | 2.8 |

| 4-bromo-3-chloro-2-fluoro-N-methylaniline | C₇H₆BrClFN | 238.49 | 3.3 |

Data sourced from PubChem and predicted using computational models. nih.govuni.luuni.lu

Reaction Design and Optimization: ML algorithms can significantly accelerate the discovery and optimization of synthetic routes. beilstein-journals.orgnih.govchemrxiv.org

Reaction Condition Recommendation: ML models can analyze vast reaction databases to suggest optimal catalysts, solvents, and temperatures for the synthetic transformations discussed in section 9.2. beilstein-journals.org

Yield Prediction: By learning from previous experimental data, ML can predict the yield of a reaction, allowing chemists to prioritize more efficient pathways. nih.govresearchgate.net

Retrosynthesis: Advanced models can propose entire synthetic routes for complex target molecules derived from this compound.

Perspectives on the Broader Impact of Halogenated Benzamide (B126) Chemistry

The study of specifically substituted halogenated benzamides like this compound has a broader impact on several fields of chemistry. The benzamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs. nih.gov The introduction of halogens provides a powerful method for fine-tuning a molecule's properties:

Modulating Bioactivity: Halogen atoms can alter a molecule's conformation, lipophilicity, and metabolic stability. They can also participate in halogen bonding with protein targets, enhancing binding affinity and selectivity. nih.govacs.org

Enabling Novel Chemistries: The presence of multiple, distinct halogens offers a platform for developing regioselective synthetic methodologies, a key challenge in modern organic synthesis.

Advancing Supramolecular Chemistry: The unique properties of the carbon-halogen bond, particularly its ability to form halogen bonds, continue to provide new strategies for creating self-assembled materials, from organocatalysts to complex nanostructures. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-3-chloro-2-fluorobenzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 4-bromo-3-chloro-2-fluorobenzoic acid derivatives (e.g., acid chlorides) with ammonia or amines. Key intermediates, such as sulfonyl chlorides or boronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid ), are characterized using NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation (>97% by GC/HPLC) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR is critical for identifying fluorine environments. ¹H NMR resolves substituent positions (e.g., distinguishing chloro and bromo groups via coupling patterns). Cross-validation with IR spectroscopy ensures amide bond presence (C=O stretch ~1650 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage of halogenated benzamides?

- Methodological Answer : Purity is monitored via GC/HPLC (>97% threshold). Stability tests under varying temperatures (e.g., 0–6°C for boronic acids ) and inert atmospheres (N₂) prevent decomposition. Accelerated degradation studies (40°C/75% RH) identify degradation products using LC-MS .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. For example, varying Pd catalysts in Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄ vs. PdCl₂) with ANOVA analysis identifies optimal conditions. Response surface methodology (RSM) further refines interactions between variables .

Q. What mechanistic insights explain the regioselectivity of halogen displacement in this compound derivatives?

- Methodological Answer : Computational studies (DFT calculations) reveal steric and electronic effects. The bromo group’s lower electronegativity vs. chloro/fluoro makes it more susceptible to nucleophilic attack. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent influences .

Q. How should researchers resolve contradictions in reported reaction yields for halogenated benzamide syntheses?

- Methodological Answer : Systematic meta-analysis of literature protocols identifies variables like solvent purity or catalyst aging. Reproducibility testing under controlled conditions (e.g., anhydrous vs. ambient) isolates critical factors. Conflicting data may arise from unaccounted moisture sensitivity in intermediates like sulfonyl chlorides .

Q. What strategies enable selective functionalization of the benzamide core for drug discovery applications?